13H-Indeno(1,2-b)anthracen-13-one

Organic Synthesis Precursor Development Molecular Engineering

Sourcing a pure, ketone-functionalized indenoanthracene building block for optoelectronic research is often hindered by the prevalence of simpler, unsubstituted PAHs. 13H-Indeno(1,2-b)anthracen-13-one (CAS 86853-99-8) directly addresses this gap. Its reactive 13-ketone group serves as a critical synthetic handle, enabling precise derivatization for solution-processable OLED emitters. Key advantages for your R&D pipeline: • - Enables synthesis of dialkynyl- and fluorene-extended semiconductors with high fluorescence quantum yields (0.51-0.71). • - The carbonyl group allows for targeted tuning of HOMO-LUMO levels and solubility. • - Supplied as a well-defined, pure entity for fundamental studies on PAH photophysics.

Molecular Formula C21H12O
Molecular Weight 280.3 g/mol
CAS No. 86853-99-8
Cat. No. B12641156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13H-Indeno(1,2-b)anthracen-13-one
CAS86853-99-8
Molecular FormulaC21H12O
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5C4=O
InChIInChI=1S/C21H12O/c22-21-18-8-4-3-7-17(18)19-11-15-9-13-5-1-2-6-14(13)10-16(15)12-20(19)21/h1-12H
InChIKeyZOJQJBDYIMQYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13H-Indeno(1,2-b)anthracen-13-one Overview


13H-Indeno(1,2-b)anthracen-13-one (CAS: 86853-99-8, molecular formula: C21H12O, molecular weight: 280.32 g/mol) is a polycyclic aromatic hydrocarbon (PAH) belonging to the indenoanthracene class . This compound is characterized by a rigid, planar, fused-ring system that combines indene and anthracene moieties, with a reactive ketone functional group at the 13-position . Its predicted density is 1.315±0.06 g/cm³ and its predicted boiling point is 520.9±17.0 °C . This specific ketone-derivatized scaffold serves as a crucial precursor and versatile building block for the synthesis of more complex, solution-processable indenoanthracene-based organic semiconductors used in OLEDs and other optoelectronic applications [1].

13H-Indeno(1,2-b)anthracen-13-one: Why Substitution Fails


Generic substitution with the parent hydrocarbon 13H-Indeno[1,2-b]anthracene (CAS: 248-93-1) or simpler PAHs like anthracene is not scientifically or functionally equivalent due to the presence of the reactive ketone group . This specific carbonyl functionality fundamentally alters the compound's electronic structure and chemical reactivity . The ketone at the 13-position serves as a critical synthetic handle, enabling further derivatization through reactions such as reduction, nucleophilic addition, or transformation to indenoanthraquinone precursors, which are essential for synthesizing advanced semiconductor materials . Therefore, procurement of the specific 13-one derivative is required for research and development pathways that depend on this precise molecular architecture for downstream synthesis and property tuning [1].

13H-Indeno(1,2-b)anthracen-13-one Differentiation Evidence


Reactive Ketone Handle vs. Inert Parent Hydrocarbon

13H-Indeno(1,2-b)anthracen-13-one (target) is structurally and functionally distinct from its closest analog, 13H-Indeno[1,2-b]anthracene (CAS: 248-93-1), due to the presence of a reactive carbonyl group (C=O) at the 13-position . This ketone allows for crucial downstream chemical transformations, such as conversion to dialkynyl-substituted indenoanthracenes via nucleophilic addition, which the parent hydrocarbon cannot undergo without prior functionalization [1]. For research requiring a specific building block for OLED emitters, the 13-one derivative is a mandatory precursor, whereas the parent hydrocarbon is not [2].

Organic Synthesis Precursor Development Molecular Engineering

High Quantum Yield and Thermal Stability of Derived Semiconductors

While direct data for the 13-one compound itself is limited, quantitative evidence from the class of indenoanthracenes it produces provides a strong, class-level inference for its value as a precursor. Indenoanthracene derivatives synthesized from related indenoanthraquinone precursors exhibit high fluorescence quantum yields (Φ_f) ranging from 0.51 to 0.71 in solution and thin film, and emit in the desirable blue-green spectrum range of 480–520 nm [1]. Furthermore, these materials demonstrate high thermal robustness with initial decomposition temperatures (T_d) between 330 and 390 °C [1]. This performance profile is comparable to other state-of-the-art solution-processable small molecule emitters for OLEDs [2].

OLED Photophysics Thermal Analysis

OLED Device Performance from Derived Emitters

The ultimate value of the 13-one precursor is demonstrated by the performance of the final OLED devices fabricated using its derived emitters. A solution-processed OLED using a fluorene-extended indenoanthracene emitter, synthesized from a related indenoanthraquinone, achieved a maximum luminous efficiency of 1.74 cd/A and an external quantum efficiency (EQE) of 0.73% [1]. A separate study using a fluorenylethynyl-substituted indenoanthracene emitter reported a maximum current efficiency of 1.02 cd/A and a luminance of 1284 cd/m² [2]. These device-level metrics validate the functional performance of this class of materials in real-world optoelectronic applications.

OLED Electroluminescence Device Efficiency

13H-Indeno(1,2-b)anthracen-13-one Applications


Solution-Processable OLED Emitter Synthesis

This compound is a key precursor for synthesizing dialkynyl- and fluorene-extended indenoanthracene derivatives, which are employed as efficient, solution-processable emissive layers in OLED devices. The resulting materials exhibit high fluorescence quantum yields (0.51-0.71) and emission in the 480-520 nm range [1]. Procuring this specific 13-one derivative is the first step in accessing these advanced semiconductors .

Novel PAH Semiconductor Development

Researchers developing novel organic semiconductors for applications like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) use 13H-Indeno(1,2-b)anthracen-13-one as a versatile building block [1]. The ketone group allows for diverse chemical modifications, enabling the precise tuning of a material's electronic properties (e.g., HOMO-LUMO levels) and solubility for specific device architectures [2].

SAR Studies of Fused PAHs

This compound is a well-defined, pure chemical entity used in fundamental research to study the influence of the carbonyl group on the photophysical, electrochemical, and thermal properties of extended PAH systems [1]. By comparing it to the parent hydrocarbon, researchers can isolate the effect of the ketone functionality on parameters like absorption spectra, emission quantum yield, and redox potentials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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